IVMT-Rx-3

Cancer Metastasis Protein-Protein Interaction Inhibitors MDA-9/Syntenin

Single-domain PDZ inhibitors leave MDA-9/Syntenin signaling partially active, confounding metastasis research. IVMT-Rx-3 is a hybrid peptide-small molecule that simultaneously engages PDZ1 and PDZ2 domains. - Complete pathway blockade: Disrupts MDA-9/c-Src, reduces NF-κB & MMP-2/9. - Validated in melanoma invasion/migration & combination immuno-oncology models. - Bulk & research-grade supply available from BenchChem with verified stability.

Molecular Formula C69H90F3N13O24
Molecular Weight 1542.5 g/mol
Cat. No. B12369662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIVMT-Rx-3
Molecular FormulaC69H90F3N13O24
Molecular Weight1542.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(C(C)C)C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C67H89N13O22.C2HF3O2/c1-36(2)56(66(96)97)77-62(92)50(34-41-11-15-43(83)16-12-41)73-60(90)49(33-40-9-13-42(82)14-10-40)72-59(89)46(17-18-55(87)88)70-61(91)51(35-52(68)84)74-63(93)57(39(5)81)76-54(86)20-22-99-24-26-101-28-30-102-29-27-100-25-23-98-21-19-53(85)69-47-31-38(4)48(32-37(47)3)71-64(94)58-78-67-75-45-8-6-7-44(45)65(95)80(67)79-58;3-2(4,5)1(6)7/h9-16,31-32,36,39,46,49-51,56-57,81-83H,6-8,17-30,33-35H2,1-5H3,(H2,68,84)(H,69,85)(H,70,91)(H,71,94)(H,72,89)(H,73,90)(H,74,93)(H,76,86)(H,77,92)(H,87,88)(H,96,97)(H,75,78,79);(H,6,7)/t39-,46+,49+,50+,51+,56+,57+;/m1./s1
InChIKeyYNZDNUMEGIYURC-MXAJGPDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IVMT-Rx-3: Dual PDZ1/PDZ2 Inhibitor


IVMT-Rx-3 is a first-in-class, hybrid small molecule inhibitor designed to simultaneously bind and block the activity of both PDZ1 and PDZ2 domains of the pro-metastatic scaffold protein MDA-9/Syntenin [1]. It was engineered by linking the PDZ1 inhibitor (PDZ1i) to a second PDZ-binding peptide (TNYYFV) via a PEG linker, enabling dual-domain engagement [2]. IVMT-Rx-3 disrupts the MDA-9/Syntenin interaction with c-Src, leading to reduced NF-κB activation and decreased expression of MMP-2/MMP-9, thereby inhibiting melanoma metastasis [3]. This unique dual-targeting mechanism distinguishes it from single-domain inhibitors and positions it as a critical tool for researchers studying metastasis in melanoma and potentially other cancers that overexpress MDA-9/Syntenin [4].

IVMT-Rx-3 vs. Single-Domain Inhibitors


The primary scientific rationale for procuring IVMT-Rx-3 over its closest analog, PDZ1i, lies in its dual-domain targeting mechanism. While PDZ1i effectively blocks the PDZ1 domain, the integrity of both PDZ1 and PDZ2 domains of MDA-9/Syntenin is critical for full biological function and prometastatic signaling [1]. IVMT-Rx-3 was specifically engineered to maximize disruption of MDA-9/Syntenin signaling by simultaneously engaging both PDZ domains, a capability that single-domain inhibitors like PDZ1i lack [2]. Substituting IVMT-Rx-3 with a single-domain inhibitor would therefore result in incomplete pathway blockade, potentially compromising experimental outcomes in metastasis research. Furthermore, the hybrid structure of IVMT-Rx-3, which incorporates a peptide motif linked to a small molecule, represents a distinct chemotype that cannot be functionally replicated by other in-class PDZ inhibitors.

IVMT-Rx-3 Comparative Evidence


Dual PDZ Domain Engagement

IVMT-Rx-3 is a dual PDZ1/PDZ2 inhibitor, whereas its closest comparator, PDZ1i, is a single PDZ1 domain inhibitor. IVMT-Rx-3 was engineered by linking PDZ1i to the PDZ2-binding peptide TNYYFV via a PEG linker, enabling simultaneous engagement of both PDZ domains of MDA-9/Syntenin [1]. This dual-domain targeting is critical because the integrity of both PDZ domains is required for full MDA-9/Syntenin prometastatic function [2]. PDZ1i, which binds only the PDZ1 domain, provides incomplete signaling disruption.

Cancer Metastasis Protein-Protein Interaction Inhibitors MDA-9/Syntenin PDZ Domain

MDA-9/Syntenin–c-Src Interaction Disruption

IVMT-Rx-3 blocks the interaction between MDA-9/Syntenin and c-Src, a key upstream event in prometastatic signaling [1]. This disruption leads to reduced NF-κB activation and subsequent inhibition of MMP-2 and MMP-9 expression, which are critical mediators of cancer cell invasion and metastasis [2]. While PDZ1i also disrupts MDA-9/Syntenin-c-Src interaction, its effect is limited by its single-domain targeting, whereas IVMT-Rx-3 achieves more comprehensive disruption by engaging both PDZ domains [3].

NF-κB Signaling MMP Regulation Cancer Cell Invasion

Immune-Checkpoint Inhibitor Synergy

The in vivo antimetastatic properties of IVMT-Rx-3 are enhanced when combined with an immune-checkpoint inhibitor [1]. This synergy is attributed to IVMT-Rx-3's ability to inhibit NF-κB-dependent inflammatory cytokine expression, which boosts anti-tumor immunity and blocks the proliferation of melanoma cells in the metastatic niche [2]. Such a combination effect is not reported for single-domain PDZ inhibitors like PDZ1i, highlighting a unique functional advantage of the dual-targeting approach.

Immunotherapy Combination Therapy Anti-Metastatic Activity

IVMT-Rx-3 Research Applications


MDA-9/Syntenin-Driven Metastasis Models

IVMT-Rx-3 is the preferred tool for studying the role of MDA-9/Syntenin in melanoma metastasis due to its dual PDZ1/PDZ2 inhibition, which provides more complete pathway blockade than single-domain inhibitors like PDZ1i [1]. Researchers should use IVMT-Rx-3 in in vitro invasion and migration assays, as well as in vivo experimental metastasis models, to fully ablate MDA-9/Syntenin prometastatic signaling and assess its contribution to cancer progression [2].

Combination Immunotherapy Evaluation

IVMT-Rx-3's demonstrated synergy with immune-checkpoint inhibitors makes it a critical reagent for preclinical studies exploring combination immunotherapies [1]. Its ability to modulate the tumor immune microenvironment by inhibiting NF-κB-dependent inflammatory cytokine expression enhances anti-tumor immunity and blocks metastatic niche proliferation [2]. This application is particularly relevant for researchers developing novel strategies to overcome immune evasion in metastatic melanoma.

PDZ Domain Functional Dissection

Given its unique dual-domain targeting profile, IVMT-Rx-3 serves as a valuable chemical probe for dissecting the distinct and overlapping functions of the PDZ1 and PDZ2 domains of MDA-9/Syntenin in cancer signaling networks [1]. Comparative studies using IVMT-Rx-3 versus single-domain inhibitors like PDZ1i can elucidate the relative contributions of each domain to prometastatic phenotypes and identify domain-specific downstream effectors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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